molecular formula C17H19BrN4OS B2675012 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-58-0

5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2675012
CAS No.: 851809-58-0
M. Wt: 407.33
InChI Key: CROKKSNPLMWIKR-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound offered for research and development purposes. This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a (4-bromophenyl)(piperidin-1-yl)methyl substituent, which may enhance its ability to interact with central nervous system targets and various enzymatic systems. Its molecular framework suggests potential for application as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a pharmacophore in the design of new therapeutic agents targeting a range of conditions. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROKKSNPLMWIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 4-bromobenzylpiperidine. This intermediate is then reacted with 2-methylthiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Properties Reference
Target Compound 4-Bromophenyl, piperidinylmethyl, 2-methyl N/A N/A High lipophilicity, potential CNS activity
5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 439107-63-8) 2-Bromophenyl N/A N/A Steric hindrance, altered dipole
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one 4-Methoxybenzylidene N/A N/A Enhanced π-π stacking
(E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) Phenylamino-methylene 262–263 56 Rigid, conjugated system
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) Piperidinyl-methylene 189–250 61 Flexible spacer, moderate yield

Research Findings and Implications

  • Substituent Position Matters : The para vs. ortho bromine placement (e.g., target compound vs. CAS 439107-63-8) significantly alters steric and electronic profiles, impacting receptor binding .
  • Piperidine vs. Piperazine : Piperazine-containing analogues () exhibit higher basicity, which may enhance solubility but reduce blood-brain barrier penetration compared to piperidine derivatives.
  • Hydrogen Bonding : Hydroxyl or methoxy groups () improve solubility but may limit membrane permeability, a critical factor for CNS-targeting drugs.
  • Synthetic Yields : Derivatives with methylene linkers () show moderate yields (54–67%), suggesting room for optimization in the target compound’s synthesis.

Biological Activity

5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields such as pharmacology and agriculture.

Chemical Structure

The compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperidine moiety and a bromophenyl group. Its molecular formula is C19H21BrN4OSC_{19}H_{21}BrN_4OS, and it has a molecular weight of approximately 465.4 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with piperidine and bromobenzene under controlled conditions. The general procedure includes:

  • Formation of the Thiazole Core : Utilizing known synthetic routes to generate the thiazole structure.
  • Substitution Reactions : Attaching the piperidinyl and bromophenyl groups through nucleophilic substitution.

Antimicrobial Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 25 µg/mL
Escherichia coli25 - 50 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies report that triazole derivatives can induce apoptosis in cancer cells:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : Likely involves modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study examined the efficacy of several thiazolo-triazole derivatives against resistant bacterial strains. The results indicated that modifications at specific positions on the triazole ring enhanced antibacterial activity significantly.

Case Study 2: Anticancer Potential

In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

Q & A

Q. Table 1: Optimization of Reaction Yields

StepSolventCatalystYield (%)Purity (HPLC)
CyclizationEthanolNone6292%
CyclizationDMFp-TSA7896%
PurificationMeOH98%

Basic: How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • 1H/13C NMR : Use 400 MHz NMR in DMSO-d6 to resolve peaks for the piperidine (δ 2.5–3.5 ppm), bromophenyl (δ 7.3–7.6 ppm), and triazole (δ 8.1–8.3 ppm) moieties. Compare with simulated spectra from DFT calculations .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

Standardized Assays : Use the same enzyme batch (e.g., Candida albicans 14α-demethylase) and controls (e.g., fluconazole) across studies.

Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects of byproducts .

Dose-Response Curves : Calculate IC50 values in triplicate with statistical validation (p<0.05) .

Q. Table 2: Antifungal Activity Variability

StudyPurity (%)IC50 (µM)Assay Type
A9212.3Microdilution
B985.7Agar Diffusion

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:
Focus on substituent effects:

Bromophenyl Group : Replace with 4-Cl or 4-CF3 to enhance lipophilicity and target binding (e.g., cytochrome P450 enzymes) .

Piperidine Modification : Introduce methyl or ethyl groups to modulate steric hindrance and improve blood-brain barrier penetration .

Triazole-Thiazole Core : Fluorinate the thiazole ring to boost metabolic stability .

Q. Table 3: SAR Trends for Analogues

SubstituentLogPIC50 (µM)Solubility (mg/mL)
4-Br3.25.70.12
4-CF33.83.10.08
4-Cl3.54.90.10

Advanced: What computational methods predict binding modes and ADME properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the 14α-demethylase (PDB: 3LD6) to identify hydrogen bonds between the triazole N and heme iron .
  • ADME Prediction : SwissADME or QikProp to assess bioavailability (TPSA <90 Ų, LogP 2–5) and CYP450 inhibition risks .

Q. Table 4: Predicted vs. Experimental LogP

CompoundPredicted LogPExperimental LogP
Parent3.23.1
4-CF33.83.7

Basic: How can low synthetic yields be addressed during scale-up?

Methodological Answer:

  • Catalyst Screening : Test p-toluenesulfonic acid (p-TSA) or iodine to accelerate cyclization (yield increase from 27% to 53% observed in similar triazoles) .
  • Microwave Assistance : Reduce reaction time from 12h to 2h with 20% higher yield .

Advanced: What in vivo models are suitable for evaluating neuroactivity?

Methodological Answer:

  • CNS Penetration : Use murine models (ICR mice) with tail-flick or rotarod tests to assess analgesic or sedative effects. Pre-dose with piperonyl butoxide to inhibit hepatic metabolism .
  • Microdialysis : Quantify dopamine levels in striatum post-administration (LC-MS/MS detection) .

Basic: How are stability and storage conditions determined?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of the thiazole ring). Store at -20°C in amber vials under nitrogen .

Advanced: What are key pitfalls in interpreting enzyme inhibition data?

Methodological Answer:

  • Non-Specific Binding : Use surface plasmon resonance (SPR) to differentiate specific vs. hydrophobic interactions.
  • Redox Interference : Include control experiments with catalase to rule out false positives from reactive oxygen species .

Advanced: How can alternative scaffolds improve pharmacokinetics?

Methodological Answer:
Replace the thiazolo-triazole core with benzothiazole or pyrazoline derivatives to enhance solubility while retaining target affinity. For example:

  • Benzothiazole Analogues : Show 2-fold higher oral bioavailability in rat models .
  • Pyrazoline Derivatives : Reduce plasma protein binding (from 95% to 80%) via sulfonation .

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